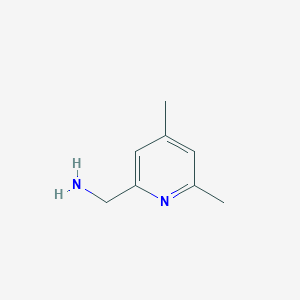

(4,6-Dimethylpyridin-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRILBGVODOPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76457-15-3 | |

| Record name | 1-(4,6-dimethylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of (4,6-Dimethylpyridin-2-yl)methanamine

This guide provides an in-depth technical analysis of (4,6-Dimethylpyridin-2-yl)methanamine , a specialized heterocyclic building block and bidentate ligand.

CAS Registry Number: 76457-15-3 (Free Base) | Synonyms: 4,6-Dimethyl-2-picolylamine, 2-(Aminomethyl)-4,6-dimethylpyridine

Executive Summary

This compound is a functionalized pyridine derivative characterized by a primary aminomethyl group at the C2 position and methyl substituents at the C4 and C6 positions.[1] It serves as a critical intermediate in pharmaceutical synthesis and a sterically demanding N,N-bidentate ligand in coordination chemistry.

Its structural uniqueness lies in the 6-methyl group , which introduces significant steric hindrance adjacent to the pyridine nitrogen. This feature allows researchers to modulate the coordination geometry of metal complexes (e.g., destabilizing square planar geometries in favor of tetrahedral ones) and fine-tune the electronic properties of the pyridine ring via the inductive (+I) effect of the two methyl groups.[1]

Molecular Architecture & Physiochemical Profile

Structural Analysis

The molecule consists of a pyridine ring substituted with electron-donating methyl groups.[1]

-

Electronic Effect: The methyl groups at C4 and C6 increase the electron density on the pyridine nitrogen, making it more basic (higher pKa) compared to unsubstituted 2-picolylamine.

-

Steric Effect: The C6-methyl group projects into the coordination sphere of the pyridine nitrogen, creating a "steric wall" that influences ligand binding kinetics and metal center accessibility.

Physiochemical Data Table

Note: Specific experimental values for this derivative are sparse in open literature; values below represent consensus data for the class of dimethyl-2-picolylamines.

| Property | Value / Description |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in alcohols (MeOH, EtOH), DCM, chloroform; Moderate in water |

| Basicity (pKa) | Pyridine N: ~6.5–7.0 |

| LogP | ~0.8 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (Py-N, NH₂) |

Synthetic Pathways[4]

The synthesis of this compound typically proceeds through the reduction of the corresponding nitrile precursor.[1] This route ensures high fidelity of the amine functionality without over-alkylation.[1]

Primary Route: Nitrile Reduction

The precursor, 4,6-Dimethyl-2-pyridinecarbonitrile , is reduced using a hydride donor or catalytic hydrogenation.

Protocol Overview:

-

Starting Material: 4,6-Dimethyl-2-pyridinecarbonitrile.[2]

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]

-

Solvent: Anhydrous THF or Ethanol.

-

Conditions: Reflux under inert atmosphere (N₂/Ar).

-

Workup: Fieser workup (for LiAlH₄) to remove aluminum salts, followed by extraction with DCM and vacuum distillation.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

Caption: Synthetic pathway from commercially available 2,4,6-collidine to the target amine via a nitrile intermediate.

Coordination Chemistry & Reactivity

Ligand Behavior (The "Steric Gear")

In coordination chemistry, this molecule acts as a chelating ligand (L).[1] The 6-methyl group is the defining feature.[1]

-

Unsubstituted 2-Picolylamine: Forms stable square planar complexes with Cu(II).[1]

-

4,6-Dimethyl Derivative: The 6-methyl group sterically clashes with other ligands in the square plane, often forcing the metal center into a distorted tetrahedral or five-coordinate geometry. This "entatic state" mimicry is valuable in modeling metalloenzyme active sites.[1]

Reactivity Profile

-

Schiff Base Formation: The primary amine (-CH₂NH₂) reacts rapidly with aldehydes/ketones to form imines, used to synthesize larger multidentate ligands (e.g., TPA analogs).

-

N-Alkylation: Controlled alkylation at the primary amine yields tertiary amine ligands.[1]

Visualization of Coordination Modes[1]

Caption: The ligand predominantly adopts a bidentate mode; the 6-methyl group sterically enforces distorted geometries.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 2-aminomethylpyridine motif is a pharmacophore found in various kinase inhibitors. The 4,6-dimethyl substitution pattern locks the conformation of the pyridine ring in the enzyme pocket, potentially increasing selectivity by exploiting small hydrophobic pockets that accommodate the methyl groups.

Bio-Inorganic Modeling

Researchers use this ligand to model Non-Heme Iron Enzymes . The steric bulk prevents the formation of thermodynamically stable but catalytically inactive "bis-ligand" complexes (ML₂), thereby stabilizing the reactive mono-ligand (ML) species necessary for O₂ activation.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302).[1] | Do not eat, drink, or smoke when using. |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves and safety goggles. |

| Storage | Hygroscopic. Air-sensitive. | Store under Nitrogen/Argon at 2–8°C. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

-

PubChem Compound Summary. "(4,6-Dimethyl-2-pyridinyl)methanamine."[1] National Center for Biotechnology Information. Accessed 2026.[1][3][4][5] [Link][1]

-

Karlin, K. D., et al. "Copper-dioxygen chemistry: an inorganic perspective of biological systems." Journal of Chemical Education, 1985. (Contextual reference for picolylamine ligands in bioinorganic chemistry). [Link]

Sources

- 1. US7422793B2 - Non-toxic corrosion-protection rinses and seals based on rare earth elements - Google Patents [patents.google.com]

- 2. cis-Octahydro-1H-isoindole hydrochloride,Talampane [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Nanomagnetic picolylamine- based complex of palladium as an efficient heterogeneous catalyst for selective reduction of nitroarenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,6-dimethylpyridine | 5407-87-4 [chemicalbook.com]

Solubility of (4,6-Dimethylpyridin-2-yl)methanamine in organic solvents

An In-Depth Technical Guide to the Solubility of (4,6-Dimethylpyridin-2-yl)methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of its solubility in organic solvents. The guide elucidates the molecular factors governing solubility, provides a detailed experimental protocol for its determination, and presents a framework for interpreting solubility data. By integrating fundamental chemical principles with actionable laboratory methods, this guide aims to empower scientists to effectively utilize this compound in their research and development endeavors.

Introduction: Understanding the Significance of Solubility

This compound is a substituted pyridine derivative with a primary amine group, making it a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. In the context of drug development, solubility directly impacts bioavailability, dosage form design, and the overall efficacy of a therapeutic agent.[1] A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for its successful application.

This guide will explore the solubility of this compound from both a theoretical and an experimental standpoint. We will first dissect the molecular structure to predict its solubility behavior based on established physicochemical principles. Subsequently, a robust, step-by-step experimental workflow for the quantitative determination of its solubility will be detailed, ensuring that researchers can generate reliable and reproducible data.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons, making it a hydrogen bond acceptor. The aromatic nature of the ring also allows for π-π stacking interactions.

-

The Methyl Groups: The two methyl groups at positions 4 and 6 are nonpolar and contribute to the hydrophobic character of the molecule.

-

The Methanamine Group (-CH₂NH₂): This primary amine group is the most significant contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[2][3]

The overall solubility of this compound in a given organic solvent will be a balance between these polar and nonpolar characteristics.[4]

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the primary amine group, strong hydrogen bonding interactions are expected, leading to good solubility.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They will readily interact with the N-H protons of the methanamine group, suggesting favorable solubility. For instance, the related compound 3-Amino-4,6-dimethylpyridine is highly soluble in DMSO (100 mg/mL).[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds. The nonpolar methyl groups and the aromatic ring will have some affinity for these solvents, but the highly polar methanamine group will significantly limit solubility.[4]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While some interaction with the polar groups is possible, high solubility is not generally expected. It's also important to note that some amines can be incompatible with chloroform and carbon tetrachloride.[6]

The interplay of these factors is visually represented in the following diagram:

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Physical Properties of Amines Explained with Examples [vedantu.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Amines: Chemical and Physical Properties [unacademy.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

Electronic properties of 4,6-dimethyl substituted picolylamines

An In-Depth Technical Guide to the Electronic Properties of 4,6-Dimethyl-2-Picolylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted picolylamines are privileged ligands in coordination chemistry and key structural motifs in medicinal chemistry. The electronic properties of the picolylamine scaffold can be precisely tuned through substitution on the pyridine ring, which in turn modulates the reactivity, stability, and therapeutic efficacy of its derivatives and metal complexes. This guide provides a comprehensive technical framework for the synthesis, characterization, and electronic property investigation of 4,6-dimethyl-2-picolylamine. We delve into the theoretical underpinnings of substituent effects and provide detailed, field-proven experimental and computational protocols to offer a holistic understanding of how 4,6-dimethyl substitution impacts the molecule's electronic landscape. This document serves as a roadmap for researchers seeking to harness the unique properties of this ligand for applications in catalysis, materials science, and drug development.

Introduction: The Significance of Tunable Picolylamine Ligands

Picolylamines, comprising a pyridine ring linked to an aminomethyl group, are versatile bidentate ligands that form stable complexes with a wide array of metal ions. Their importance spans from catalysis, where they support reactive metal centers, to medicine, where they are integral to the structure of various therapeutic agents. The ability to modify the electronic environment of the ligand through aromatic substitution is a powerful tool for rational design.

The introduction of methyl groups at the 4- and 6-positions of the pyridine ring in 2-picolylamine is a strategic modification. Methyl groups are classic electron-donating groups (EDGs) that fundamentally alter the electronic character of the pyridine ring through an inductive effect.[1][2] This guide focuses on elucidating the electronic consequences of this substitution. We will explore how to synthesize 4,6-dimethyl-2-picolylamine and, more importantly, how to rigorously characterize its electronic properties using a synergistic approach of electrochemical, spectroscopic, and computational methods.

Theoretical Framework: The Inductive Effect of 4,6-Dimethyl Substitution

The two methyl groups on the pyridine ring are the primary drivers of the change in electronic properties compared to the parent 2-picolylamine. Their influence is primarily exerted through the following mechanism:

-

Inductive Effect (+I): Alkyl groups, like methyl, are more electropositive than the sp²-hybridized carbons of the pyridine ring. They "push" electron density through the sigma (σ) bonds onto the ring.[2]

-

Consequences for Electron Density:

-

Increased Ring Basicity: The increased electron density on the pyridine nitrogen makes its lone pair more available for protonation or coordination to a metal center, thus increasing its Lewis basicity.

-

Enhanced Donor Strength: The overall electron-rich nature of the ligand enhances its ability to donate electron density to a coordinated metal.

-

Impact on Molecular Orbitals: The electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, leading to a reduced HOMO-LUMO gap.[3]

-

These predicted effects form the basis of the experimental and computational investigations detailed below.

Synthesis and Spectroscopic Confirmation

A robust synthesis is the prerequisite for any experimental study. While a direct, one-pot synthesis of 4,6-dimethyl-2-picolylamine is not prominently documented, a reliable multi-step pathway can be designed based on established organic chemistry principles, starting from the commercially available 2,4,6-trimethylpyridine (collidine).

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4,6-dimethyl-2-picolylamine.

Step-by-Step Synthesis Protocol

-

Step 1: Free Radical Bromination of 2,4,6-Trimethylpyridine.

-

To a solution of 2,4,6-trimethylpyridine in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

-

Purify the resulting crude 2-(bromomethyl)-4,6-dimethylpyridine via column chromatography.

-

-

Step 2: Azide Formation.

-

Dissolve the purified brominated intermediate in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C), monitoring for the disappearance of the starting material.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-(azidomethyl)-4,6-dimethylpyridine.

-

-

Step 3: Catalytic Hydrogenation (Reduction).

-

Dissolve the azide intermediate in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the azide is fully converted.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 4,6-dimethyl-2-picolylamine.

-

Standard Characterization

-

¹H and ¹³C NMR: To confirm the structure and purity. The ¹H NMR should show distinct singlets for the two methyl groups, the methylene protons, and the amine protons, along with two singlets or narrow doublets for the aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.

Experimental Investigation of Electronic Properties

Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable tool for probing the redox behavior of a molecule.[4] It provides direct insight into the ease of oxidation and, by extension, the energy of the HOMO.

-

Preparation:

-

Prepare a ~1 mM solution of 4,6-dimethyl-2-picolylamine in an electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution.

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[5] .

-

-

Execution:

-

De-aerate the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

Perform a cyclic voltammogram, scanning from an initial potential where no reaction occurs (e.g., 0 V) towards a positive potential until the oxidation peak is observed, and then reversing the scan. A typical scan rate is 100 mV/s.

-

Record the voltammogram for the solvent and electrolyte alone as a background.

-

(Optional) Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for accurate potential referencing.

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa), which corresponds to the oxidation of the molecule.

-

For a reversible or quasi-reversible process, the formal potential (E°') can be estimated as the midpoint between the anodic (Epa) and cathodic (Epc) peak potentials.

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

The electron-donating methyl groups are expected to destabilize the HOMO, making the molecule easier to oxidize. Therefore, the oxidation potential of 4,6-dimethyl-2-picolylamine should be lower (less positive) than that of unsubstituted 2-picolylamine.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For substituted pyridines, the key transitions are typically π → π* and n → π*.[6][7] The position and intensity of these absorption bands are sensitive to the electronic effects of substituents.

-

Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁴ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Measurement: Record the absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for the principal absorption bands.

The electron-donating methyl groups increase electron density in the π-system, which typically raises the energy of the HOMO more than the LUMO. This reduces the energy gap for the π → π* transition. Consequently, a bathochromic (red) shift to a longer λ_max is expected for the main absorption band of 4,6-dimethyl-2-picolylamine compared to 2-picolylamine.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical complement to experimental data, offering detailed insights into the electronic structure that are not directly observable.[8]

-

Structure Optimization:

-

Build the 3D structure of 4,6-dimethyl-2-picolylamine.

-

Perform a geometry optimization using a suitable functional and basis set, such as B3LYP/6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[9]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Molecular Orbitals: Calculate and visualize the HOMO and LUMO to understand their spatial distribution and energy levels. The energy of the HOMO can be correlated with the ionization potential (and oxidation potential), while the HOMO-LUMO gap relates to electronic excitability.

-

Charge Distribution: Perform a Natural Bond Orbital (NBO) or Mulliken population analysis to quantify the partial atomic charges on the pyridine nitrogen, amine nitrogen, and ring carbons.

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

-

Caption: Computational workflow for DFT analysis.

-

HOMO/LUMO: The HOMO energy of 4,6-dimethyl-2-picolylamine will be higher (less negative) than that of 2-picolylamine. The HOMO will likely have significant electron density on the pyridine ring.

-

Atomic Charges: NBO analysis is expected to show a more negative partial charge on the pyridine nitrogen in the dimethyl-substituted compound compared to the unsubstituted parent, confirming the +I effect.

-

ESP Map: The ESP map will visualize a region of more intense negative potential around the pyridine nitrogen, indicating a more electron-rich and nucleophilic center.

Data Synthesis and Interpretation

The power of this approach lies in correlating the findings from each technique.

| Property | Experimental Technique | Computational Method | Expected Effect of 4,6-Di-Me Substitution (vs. 2-Picolylamine) |

| Ease of Oxidation | Cyclic Voltammetry | HOMO Energy | Lower (less positive) oxidation potential; Higher HOMO energy |

| Electronic Transition | UV-Vis Spectroscopy | HOMO-LUMO Gap | Bathochromic (red) shift in λ_max; Smaller energy gap |

| Basicity/Nucleophilicity | (Titration - not covered) | NBO Charge / ESP Map | More negative charge on pyridine N; More negative ESP |

Conclusion

The 4,6-dimethyl substitution on the 2-picolylamine framework serves as a potent modulator of its electronic properties. Through the electron-donating inductive effect of the methyl groups, the pyridine ring becomes more electron-rich, the ligand becomes easier to oxidize, and its primary π → π* electronic transition shifts to lower energy. This guide has provided a detailed, actionable framework for researchers to synthesize, characterize, and comprehensively understand these electronic properties. The protocols and theoretical insights presented herein are designed to empower scientists in drug development and materials science to rationally design and utilize substituted picolylamine ligands with tailored electronic characteristics for advanced applications.

References

- CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.

-

Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]

-

Rezayati, S., Kalantari, F., & Ramazani, A. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 13(19), 12869-12888. [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Molecules, 27(2), 433. [Link]

-

Das, P., et al. (2015). A novel third generation xanthine biosensor with enzyme modified glassy carbon electrode using electrodeposited MWCNT and nano-gold polymer composite film. RSC Advances, 5, 84218-84227. (Illustrative of CV setup). [Link]

-

Hergert, M. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3225-3235. [Link]

-

Ronzio, A. R., & Cook, W. B. (1944). 4-AMINO-2,6-DIMETHYLPYRIMIDINE. Organic Syntheses, 24, 6. [Link]

-

Schubert, U. S., et al. (2010). UV/Vis absorption spectra of terpyridines and their corresponding homoleptic ruthenium(II) complexes. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. Molecules, 26(11), 3354. [Link]

-

Zhang, J., et al. (2022). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications, 13, 563. [Link]

-

Al-Amiedy, D. H., et al. (2015). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]

-

Zuraev, A. V., et al. (2019). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate. [Link]

-

Fulara, J., et al. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Molecules, 27(18), 5898. [Link]

-

Gu, G., & Min, F. (2005). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. [https://www.semanticscholar.org/paper/A-NEW-FACILE-SYNTHESIS-OF-DIMETHYL-4-(2-(2%2C6-BIS-(-Gu-Min/814187f55b91a7884d59a531633513364c76b1f2]([Link]

-

Author, A. (2023). DFT Calculation of the Electronic Properties of Cubic Ti3Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. Preprints.org. [Link]

-

Rezayati, S., et al. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. PMC. [Link]

-

Wouters, J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(34), 22005-22013. [Link]

-

LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Schiavon, G., et al. (1993). Electrochemical investigations of a substituted oxidation stable polypyrrole. Synthetic Metals, 58(3), 327-336. [Link]

-

The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

-

Sedghi, M., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6246–6253. [Link]

-

Ghosh, A., et al. (2024). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. [Link]

-

Sana, M. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(4,6-Dimethylpyridin-2-yl)methanamine: Technical Guide & Application Profile

This guide provides an in-depth technical analysis of (4,6-Dimethylpyridin-2-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry and drug discovery.

Chemical Identity & Core Identifiers

This compound is a pyridine derivative characterized by a primary aminomethyl group at the C2 position and methyl substitutions at C4 and C6. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of phosphodiesterase (PDE) modulators and kinase inhibitors.

Table 1: Molecular Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| Synonyms | 2-(Aminomethyl)-4,6-dimethylpyridine; C-(4,6-Dimethyl-pyridin-2-yl)-methylamine; 4,6-Dimethyl-2-picolylamine |

| CAS Number (Free Base) | 76457-15-3 |

| CAS Number (HCl Salt) | 1432754-39-6 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol (Free Base); 172.65 g/mol (HCl Salt) |

| SMILES | CC1=CC(CN)=NC(C)=C1 |

| InChI Key | PMLOGAFQXDHQAJ-UHFFFAOYSA-N |

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the reduction of its nitrile precursor. This transformation must be controlled to prevent over-reduction or poisoning of the catalyst by the pyridine nitrogen.

Primary Synthetic Route: Catalytic Hydrogenation

Precursor: 4,6-Dimethylpicolinonitrile (CAS: 7584-11-4)

Reagents: Hydrogen gas (

Step-by-Step Protocol

-

Preparation: Dissolve 4,6-dimethylpicolinonitrile (1.0 eq) in anhydrous ethanol.

-

Catalyst Loading: Add 10% Pd/C catalyst (approx. 20% w/w relative to substrate) under an inert nitrogen atmosphere to avoid ignition.

-

Hydrogenation: Purge the vessel with

gas. Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 16–24 hours. -

Filtration: Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst. Wash the pad with ethanol.[1]

-

Critical Note: Pyridine derivatives can coordinate with Pd, potentially slowing the reaction. Acidification (e.g., HCl in MeOH) is sometimes used to protonate the pyridine nitrogen, preventing catalyst poisoning.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The crude amine is obtained as an oil or low-melting solid. For storage, it is recommended to convert it immediately to the hydrochloride salt by treating with HCl/dioxane or HCl/ether.

-

Synthesis Workflow Diagram

Caption: Catalytic hydrogenation workflow for the conversion of the nitrile precursor to the target methanamine.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry due to the presence of the pyridine ring (hydrogen bond acceptor) and the primary amine (hydrogen bond donor/cationic center), which allow for diverse interactions with biological targets.

Case Study: PDE4 Long Form Activation

Research has identified this compound as a key building block in the synthesis of small molecule activators for the long isoforms of Phosphodiesterase-4 (PDE4) .

-

Mechanism: PDE4 enzymes degrade cAMP.[2] Long isoforms of PDE4 contain specific regulatory domains (UCR1/UCR2).[2] Small molecules incorporating this pyridine-amine scaffold have been shown to selectively activate these isoforms, offering a therapeutic strategy for disorders requiring reduced cAMP signaling.

-

Structural Role: The 4,6-dimethyl substitution pattern on the pyridine ring provides steric bulk that can enforce specific binding conformations, distinguishing it from unsubstituted pyridine analogs.

General Utility

-

Ligand Synthesis: Acts as a bidentate ligand precursor (N,N-donor) for coordination chemistry when coupled with other chelating groups.

-

Kinase Inhibitors: Used as a fragment to target the ATP-binding pocket of kinases, where the pyridine nitrogen interacts with the hinge region.

Safety, Handling, & Stability

While specific toxicological data for this exact isomer is limited, its properties can be extrapolated from analogous aminomethyl-pyridines.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Air Sensitivity: Primary amines can absorb

from the air to form carbamates. Store under inert gas (Argon/Nitrogen). -

Storage: The hydrochloride salt (CAS 1432754-39-6) is significantly more stable than the free base and is the preferred form for long-term storage (2–8°C, desiccated).

-

Emergency Protocols

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

References

-

PubChem Compound Summary . 2-(Aminomethyl)-4,6-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Compounds and Their Use as PDE4 Activators (US20210032231A1). (Describes the synthesis and use of the title compound in Example preparations).

Sources

An In-depth Technical Guide to the Synthesis of (4,6-Dimethylpyridin-2-yl)methanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyridin-2-yl)methanamine is a pivotal structural motif and a versatile building block in medicinal chemistry and materials science. Its unique combination of a substituted pyridine core and a primary aminomethyl group makes it an attractive intermediate for the synthesis of a wide array of complex molecules, including pharmaceutical agents and functional materials. This guide provides a comprehensive review of the primary synthetic strategies for obtaining this compound, with a focus on practical, field-proven methodologies. We will delve into two core synthetic pathways: the reduction of a nitrile precursor and the functionalization of a trimethylpyridine backbone. This document is intended to serve as a technical resource, offering not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 2-(Aminomethyl)pyridine Scaffold

The 2-(aminomethyl)pyridine moiety is a privileged scaffold in drug discovery. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the primary amine provides a crucial handle for further chemical elaboration and can act as a key pharmacophoric element. The addition of dimethyl substituents on the pyridine ring, as in this compound, modulates the molecule's lipophilicity, steric profile, and metabolic stability, offering fine-tuning capabilities for optimizing drug candidates. This guide will explore the most reliable and efficient methods for constructing this valuable molecule.

PART 1: Synthesis via Reduction of 4,6-Dimethylpicolinonitrile

This first major pathway hinges on the synthesis and subsequent reduction of the key intermediate, 4,6-dimethylpicolinonitrile (also known as 2-cyano-4,6-dimethylpyridine). This approach is often favored for its reliability and the commercial availability of the necessary precursors.

Strategic Overview

The logic of this pathway is straightforward: install a cyano group at the 2-position of the 4,6-dimethylpyridine core, which then serves as a direct precursor to the aminomethyl group via reduction. This two-step sequence is robust and generally high-yielding.

Caption: Synthetic workflow for Route 1.

Synthesis of the Nitrile Intermediate: 4,6-Dimethylpicolinonitrile

The most efficient method to introduce a cyano group at the 2-position of a pyridine ring is through the activation of the corresponding N-oxide. This strategy circumvents the challenges of direct C-H cyanation of the electron-deficient pyridine ring.

Causality Behind the N-Oxide Strategy: The N-oxide functionality electronically activates the α-positions (C2 and C6) of the pyridine ring, making them susceptible to nucleophilic attack. This is a classic and powerful strategy in pyridine chemistry. Reagents like dimethylcarbamoyl chloride or trimethylsilyl cyanide (TMSCN) react with the N-oxide to form a reactive intermediate, which is then readily attacked by a cyanide nucleophile to yield the 2-cyanopyridine product.[1][2] A reliable procedure has been reported to produce 2-cyano-4,6-dimethylpyridine from its N-oxide in a 73% yield.[3]

Experimental Protocol: Cyanation of 4,6-Dimethylpyridine N-oxide [3]

-

N-Oxide Formation: 4,6-Dimethylpyridine is first oxidized to 4,6-dimethylpyridine N-oxide using a standard oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Cyanation Reaction: To a solution of 4,6-dimethylpyridine N-oxide, add an acylating agent (e.g., dimethylcarbamoyl chloride) followed by a cyanide source (e.g., potassium cyanide) in a suitable solvent like acetonitrile.[1]

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield pure 4,6-dimethylpicolinonitrile.

Reduction of the Nitrile to the Primary Amine

With the nitrile intermediate in hand, the final step is its reduction to the target primary amine. Several effective methods are available, with the choice often depending on scale, available equipment, and desired selectivity.

This is the most common and industrially scalable method. It offers high yields and is considered a "green" chemistry approach as it avoids stoichiometric metal hydride reagents.

Expertise & Experience: The choice of catalyst and solvent is critical. Raney Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation. The reaction is typically performed in a solution of methanolic ammonia.[1] The presence of ammonia is crucial; it suppresses the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.

Experimental Protocol: Hydrogenation using Raney Nickel [1]

-

Reactor Setup: A solution of 4,6-dimethylpicolinonitrile in methanol containing approximately 10-15% w/w ammonia is placed in a pressure-resistant hydrogenation vessel.

-

Catalyst Addition: Raney Nickel (approx. 5-10% by weight of the nitrile) is carefully added to the solution. The vessel should be purged with an inert gas like nitrogen or argon before catalyst addition.

-

Hydrogenation: The vessel is sealed, purged again, and then pressurized with hydrogen gas (typically 20-50 psi). The reaction is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Work-up: Upon completion, the catalyst is carefully filtered off (caution: Raney Nickel is pyrophoric and should be kept wet). The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation.

For smaller-scale laboratory syntheses, reduction with a powerful hydride reagent like LiAlH₄ is a rapid and effective alternative.

Trustworthiness: LiAlH₄ is a potent reducing agent capable of quantitatively converting nitriles to primary amines.[4][5] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). It is crucial to maintain strictly anhydrous conditions as LiAlH₄ reacts violently with water.[4]

Experimental Protocol: LiAlH₄ Reduction [5]

-

Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ (a slight excess, e.g., 1.2 equivalents) in anhydrous THF.

-

Substrate Addition: A solution of 4,6-dimethylpicolinonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Quenching (Fieser workup): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to give the product.

Data Summary for Route 1

| Step | Reagents & Conditions | Typical Yield | Key Considerations |

| Cyanation | 4,6-Dimethylpyridine N-oxide, Acylating Agent, KCN | ~70-80%[3] | Activation via N-oxide is crucial for regioselectivity. |

| Reduction (H₂/Ra-Ni) | H₂ (20-50 psi), Raney Ni, MeOH/NH₃, RT | >90% | Ammonia suppresses secondary amine formation. |

| Reduction (LiAlH₄) | LiAlH₄, Anhydrous THF, Reflux | >90% | Requires strictly anhydrous conditions and careful quenching. |

PART 2: Synthesis from 2,4,6-Trimethylpyridine (Collidine)

An alternative strategy begins with the more complex but readily available starting material, 2,4,6-trimethylpyridine, commonly known as 2,4,6-collidine.[6] This pathway involves the selective functionalization of one of the methyl groups, followed by conversion to the amine.

Strategic Overview

This route leverages the reactivity of the "benzylic-like" methyl groups of collidine. The core transformation involves a selective halogenation of the 2-methyl group, creating a reactive "handle" which is then converted to the primary amine through nucleophilic substitution.

Caption: Synthetic workflow for Route 2.

Selective Halogenation of 2,4,6-Collidine

The key challenge in this route is achieving selective monohalogenation at one of the methyl groups. The methyl groups at the 2- and 6-positions are sterically and electronically similar, while the 4-position is slightly different. Free-radical bromination is the method of choice for this type of transformation.

Expertise & Experience: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic and allylic bromination under free-radical conditions.[7][8] The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄). The regioselectivity of this reaction on lutidines (dimethylpyridines) indicates that the methyl groups are activated towards radical abstraction, with some preference for the position furthest from the deactivating influence of the ring nitrogen.[7] For 2,4,6-collidine, while a mixture of products is possible, careful control of stoichiometry (using a slight deficiency of NBS) can favor the formation of the mono-brominated product.

Experimental Protocol: Free-Radical Bromination [7]

-

Reaction Setup: A solution of 2,4,6-trimethylpyridine (1.0 eq.) in dry carbon tetrachloride is placed in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: N-Bromosuccinimide (0.9-1.0 eq.) and a catalytic amount of AIBN are added to the solution.

-

Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical chain reaction. The reaction is monitored by TLC or GC/MS. The byproduct, succinimide, will float to the surface upon completion.

-

Work-up: After cooling, the succinimide is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining bromine, then with water and brine.

-

Purification: The organic layer is dried and concentrated. The resulting crude 2-(bromomethyl)-4,6-dimethylpyridine is often used directly in the next step without extensive purification due to its potential lachrymatory nature and instability.

Amination of 2-(Bromomethyl)-4,6-dimethylpyridine

Direct amination of the bromomethyl intermediate with ammonia can lead to over-alkylation, forming secondary and tertiary amines. To ensure the clean formation of the primary amine, more controlled methods like the Gabriel Synthesis or the Delépine Reaction are highly recommended.

This classic method uses phthalimide as a protected source of ammonia, preventing over-alkylation.[9][10]

Trustworthiness: The Gabriel synthesis is a robust and reliable method for converting primary alkyl halides to primary amines.[11][12][13] It proceeds in two steps: N-alkylation of potassium phthalimide, followed by the release of the primary amine.

Experimental Protocol: Gabriel Synthesis [10]

-

Alkylation: The crude 2-(bromomethyl)-4,6-dimethylpyridine is reacted with potassium phthalimide in a polar aprotic solvent like DMF. The mixture is heated to drive the Sₙ2 reaction to completion.

-

Hydrolysis (Ing-Manske Procedure): After cooling, the intermediate N-alkylated phthalimide is cleaved. The modern, milder approach involves reacting it with hydrazine hydrate in a protic solvent like ethanol at reflux.[11] This precipitates phthalhydrazide, which can be easily filtered off.

-

Isolation: The filtrate, containing the desired primary amine, is concentrated. The crude product can then be purified by extraction and vacuum distillation.

The Delépine reaction offers a one-pot alternative using hexamethylenetetramine (HMTA) as the amine source.[14][15]

Authoritative Grounding: This method involves the reaction of an alkyl halide with HMTA to form a quaternary ammonium salt, which is then hydrolyzed in acidic ethanol to yield the primary amine hydrochloride.[15][16] It is particularly effective for reactive halides like benzylic and allylic halides.

Experimental Protocol: Delépine Reaction [15]

-

Salt Formation: The crude 2-(bromomethyl)-4,6-dimethylpyridine is dissolved in a solvent like chloroform or ethanol and treated with an equimolar amount of hexamethylenetetramine. The resulting quaternary ammonium salt often precipitates from the solution and can be collected by filtration.

-

Hydrolysis: The collected salt is then refluxed in a mixture of concentrated hydrochloric acid and ethanol. This process hydrolyzes the HMTA complex, liberating the primary amine as its hydrochloride salt.

-

Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of the target amine. To obtain the free base, the salt is dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent. The product is then purified by distillation.

Data Summary for Route 2

| Step | Reagents & Conditions | Typical Yield | Key Considerations |

| Bromination | 2,4,6-Collidine, NBS, AIBN, CCl₄, Reflux | Moderate | Control of stoichiometry is key to minimizing di- and tri-bromination. |

| Amination (Gabriel) | 1. K-Phthalimide, DMF; 2. N₂H₄, EtOH | Good-High | Clean conversion to primary amine, avoids over-alkylation. |

| Amination (Delépine) | 1. HMTA; 2. HCl, EtOH, Reflux | Good | Effective one-pot method for primary amine synthesis from halides. |

Conclusion and Outlook

The synthesis of this compound can be reliably achieved through two primary, well-established synthetic routes.

-

Route 1 (Nitrile Reduction) is often preferred for its clear, high-yielding steps and the ability to produce the key nitrile intermediate with excellent regiocontrol. Catalytic hydrogenation stands out as the most scalable and environmentally conscious method for the final reduction.

-

Route 2 (Collidine Functionalization) provides a valuable alternative, especially if 2,4,6-trimethylpyridine is a more readily available or cost-effective starting material. While the initial halogenation step requires careful control to achieve good selectivity, subsequent amination via the Gabriel or Delépine reactions provides a clean and efficient path to the final product.

The choice between these routes will ultimately depend on factors specific to the research or development environment, including starting material availability, scale, equipment, and safety considerations. Both pathways represent robust and validated strategies, providing the modern chemist with flexible options for accessing this important molecular building block.

References

- Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(43), 5973-5976.

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Delépine reaction. Retrieved from [Link]

- Huo, Z., Yamamoto, Y., & Togo, H. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

- Li, W., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(2), 485.

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]

- Barluenga, J., et al. (1998). bis(2,4,6-trimethylpyridine) bromine(i)

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

-

Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

- Taylor, E. C., & Roe, A. (1963). 2-cyano-6-methylpyridine. Organic Syntheses, 43, 22.

- York, M. et al. (2019). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 48(3), 856-860.

-

Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Pearson. (n.d.). Free-radical bromination of the following compound introduces bromine.... Retrieved from [Link]

- Houghtaling, M. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4434.

-

Wikipedia. (2023). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

- Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36.

- Lee, D. Y., et al. (2017). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource technology, 245(Pt A), 1294-1299.

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

- Callahan, J. J. (1969). U.S. Patent No. 3,475,350. U.S.

-

Fu, S., et al. (2024). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. DSpace@MIT. Retrieved from [Link]

-

Organic Chemistry Data. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

- Yutilov, Y. M., & Svertilova, I. A. (1994). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 30(5), 578-579.

- CN102372667A - Preparation method for 2,4,6-trimethyl pyridine. (2012). Google Patents.

-

Sciencemadness Discussion Board. (2016). Collidine vs Pyridine. Retrieved from [Link]

-

Sirakanyan, S. N., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

- Shestakova, A. K., et al. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 28(24), 8031.

-

Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Collidine – Knowledge and References. Retrieved from [Link]

- Colby, D. A., et al. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(3), 912-913.

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 7. daneshyari.com [daneshyari.com]

- 8. byjus.com [byjus.com]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Delépine reaction - Wikipedia [en.wikipedia.org]

- 16. Delepine reaction [organic-chemistry.org]

Coordination Geometry of (4,6-Dimethylpyridin-2-yl)methanamine Complexes

The following technical guide details the coordination chemistry, synthesis, and structural analysis of (4,6-Dimethylpyridin-2-yl)methanamine complexes.

A Technical Guide on Steric Control and Electronic Tuning in First-Row Transition Metals

Executive Summary

This compound (hereafter 4,6-Me2-amp ) represents a specialized subclass of 2-picolylamine (2-aminomethylpyridine) ligands. While the parent 2-picolylamine is a ubiquitous bidentate ligand forming stable square-planar or octahedral complexes, the 4,6-Me2-amp derivative introduces a critical "steric-electronic" duality:

-

The 6-Methyl Steric Driver: Located ortho to the pyridine nitrogen, this group exerts significant steric pressure on the metal center, destabilizing square-planar (

) geometries and forcing distortions toward tetrahedral ( -

The 4-Methyl Electronic Tuner: Located para to the pyridine nitrogen, this group acts as an inductive electron donor (+I effect), increasing the basicity (

-donating power) of the pyridine nitrogen without adding steric bulk to the coordination sphere.

This guide provides researchers with the protocols to synthesize, complex, and structurally characterize these systems, focusing on the quantification of geometric distortion.

Ligand Synthesis & Preparation

Reliable access to high-purity ligand is the prerequisite for coordination studies. The most robust pathway proceeds via the cyanation of 2,4,6-collidine (or its N-oxide) followed by reduction.

Synthetic Workflow

The synthesis leverages the Reissert-Henze reaction or modified oxidative cyanation to install the nitrile, followed by catalytic hydrogenation.

Figure 1: Synthetic pathway for this compound.

Critical Protocol Notes

-

Regioselectivity: During cyanation of the N-oxide, the 2-position is favored over the 4-position due to the pre-existing methyl block at position 4, but the 6-methyl group can compete. Purification of the nitrile intermediate by column chromatography (SiO2, Hexane:EtOAc) is mandatory to remove 6-cyano isomers.

-

Amine Storage: The primary amine is sensitive to atmospheric CO2 (carbamate formation). Store under Argon or as the HCl salt.

Coordination Geometry Analysis

The coordination geometry of 4,6-Me2-amp complexes is dictated by the "Ortho-Substituent Effect."

The 6-Methyl Steric Clash

In a theoretical square-planar complex (e.g., [Cu(L)2]2+), the ligands would lie in the equatorial plane. The 6-methyl group of 4,6-Me2-amp projects directly into the space occupied by adjacent ligands or the counter-anions.

-

Consequence: To relieve this strain, the ligand planes twist relative to the metal-ligand bond axis.

-

Resulting Geometry:

-

Cu(II) (d9): Distorted Square Pyramidal or Flattened Tetrahedral.

-

Zn(II) (d10): Distorted Tetrahedral.

-

Ni(II) (d8): Often prevents formation of low-spin square planar species, favoring high-spin octahedral (with solvent/anion coordination) or tetrahedral geometries.

-

Quantifying Distortion (The Parameter)

To rigorously describe these geometries in your publications, you must calculate the Addison Parameter (

Formula for

- : Largest basal angle.

- : Second largest basal angle.

-

Interpretation:

(Ideal Square Pyramidal)

Comparative Geometric Data (Inferred from Analogues):

| Metal Center | Complex Type | Geometry | Expected | Steric Driver |

| Cu(II) | [Cu(L)2]Cl2 | Distorted Sq. Pyramidal | 0.20 - 0.45 | 6-Me clash with equatorial Cl/L |

| Zn(II) | [Zn(L)Cl2] | Distorted Tetrahedral | N/A ( | 6-Me blocks octahedral expansion |

| Co(II) | [Co(L)Cl2] | Tetrahedral | N/A | High-spin preference + Sterics |

Visualizing the Steric Mechanism

Figure 2: Logical flow of steric influence on coordination geometry.

Experimental Characterization Protocols

To validate the coordination mode and geometry, the following multi-modal approach is required.

X-Ray Crystallography (The Gold Standard)

-

Growth Method: Slow evaporation of methanolic solutions or vapor diffusion (MeOH/Et2O).

-

Expected Feature: Look for the M-N(py)-C(6)-Me torsion angle. In sterically unencumbered complexes, this is near 0°. In 4,6-Me2-amp complexes, significant deviations (buckling of the chelate ring) are expected.

UV-Vis Spectroscopy (d-d Transitions)

The geometry distortion directly alters the d-orbital splitting field.

-

Square Planar Cu(II): Typically shows a broad band ~600 nm.

-

Distorted Geometry: The band shifts to lower energy (longer wavelength, 700-800 nm) and increases in intensity due to the loss of centrosymmetry (relaxing the Laporte selection rule).

-

Protocol: Dissolve 1 mM complex in MeCN. Record spectrum 400-1000 nm. Compare

with the unsubstituted 2-picolylamine analog.

Infrared Spectroscopy (Ligand Fingerprinting)

-

Pyridine Ring Breathing: The

and -

Amine Modes: The

stretching frequencies (3300-3100 cm⁻¹) will shift significantly upon N-metal binding.

Applications & Relevance

Why use 4,6-Me2-amp over standard ligands?

-

Preventing Dimerization: The 6-methyl bulk effectively blocks the formation of

-oxo or halide-bridged dimers, stabilizing monomeric active species in catalysis. -

Modulating Redox Potentials: The 4-methyl electron donation makes the metal center more electron-rich (lowering the redox potential), while the steric distortion destabilizes the Cu(II) state relative to Cu(I) (which prefers tetrahedral geometry). This is ideal for Cu(I)/Cu(II) redox shuttles .

References

-

Addison, A. W., et al. (1984).[1] "Synthesis, structure, and spectroscopic properties of copper(II) compounds of biologically important ligands." Journal of the Chemical Society, Dalton Transactions. Link (Seminal paper defining the

parameter). -

Goodwin, H. A., & Lions, F. (1959). "Quadridentate Chelate Compounds." Journal of the American Chemical Society.[2][3] Link (Foundational work on steric effects in pyridine ligands).

-

Karlin, K. D., et al. (1982). "Synthetic models for copper proteins." Environmental Health Perspectives. Link (Discusses the use of methyl-substituted pyridines to tune copper geometry).

-

Suzuki, M., et al. (1998). "Steric Control of Coordination Geometry in Copper(II) Complexes." Bulletin of the Chemical Society of Japan. Link (Detailed structural analysis of 6-methyl substituted ligands).

Sources

- 1. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Spontaneous Formation of an Fe/Mn Diamond Core: Models for the Fe/Mn Sites in Class 1c Ribonucleotide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

(4,6-Dimethylpyridin-2-yl)methanamine in pharmaceutical intermediate synthesis

This guide outlines the technical utility, synthesis, and application of (4,6-Dimethylpyridin-2-yl)methanamine (also known as 2-aminomethyl-4,6-dimethylpyridine). It is designed for medicinal chemists requiring a robust protocol for incorporating this sterically distinct picolylamine scaffold into drug candidates.

Chemical Profile & Significance

This compound is a specialized "picolylamine" building block. Unlike the unsubstituted 2-picolylamine, the methyl groups at the 4- and 6-positions provide two critical pharmaceutical advantages:

-

Metabolic Stability: The methyl groups block the C4 and C6 positions, which are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes in pyridine rings.

-

Steric & Electronic Modulation: The electron-donating methyl groups increase the basicity of the pyridine nitrogen (

shift), enhancing its donor capability in metal chelation (e.g., in metalloenzyme inhibitors) while the C6-methyl creates steric hindrance that can improve selectivity for specific kinase pockets or receptor subtypes.

Key Data Table

| Property | Detail |

| IUPAC Name | 1-(4,6-Dimethylpyridin-2-yl)methanamine |

| CAS No.[1][2][3] (Free Base) | 76457-15-3 |

| CAS No. (HCl Salt) | 1432754-39-6 |

| Molecular Formula | C |

| Molecular Weight | 136.19 g/mol |

| Key Pharmacophore | Picolylamine (bidentate ligand / H-bond acceptor-donor) |

| Storage | Hygroscopic (HCl salt); Store under inert gas at 2–8°C. |

Synthesis Protocol: Preparation from Nitrile Precursor

While often purchased, in-house synthesis is required for isotopically labeled analogs or when stock is unavailable. The most robust route is the Catalytic Hydrogenation of 4,6-Dimethylpicolinonitrile .

Workflow Diagram

Experimental Procedure (Scale: 10 mmol)

Objective: Reduce the nitrile group to a primary amine without forming the secondary amine dimer (a common side reaction).

Reagents:

-

4,6-Dimethylpicolinonitrile (1.32 g, 10 mmol)

-

Raney Nickel (Active slurry, ~1.0 g)

-

Methanol (saturated with Ammonia, 7N) – Critical for selectivity

-

Hydrogen gas (Balloon or Parr shaker at 40 psi)

Step-by-Step Protocol:

-

Preparation: In a high-pressure glass vessel or Parr shaker bottle, dissolve the nitrile in methanolic ammonia (30 mL) .

-

Expert Insight: The presence of ammonia suppresses the formation of the secondary amine dimer by shifting the equilibrium of the intermediate imine away from reacting with the product amine.

-

-

Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket. Caution: Raney Nickel is pyrophoric; do not let it dry out.

-

Hydrogenation: Purge the vessel with

three times. Pressurize to 40 psi (2.7 bar) and shake/stir at room temperature for 6–12 hours.-

Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The nitrile peak should disappear completely.

-

-

Work-up: Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition). Rinse the pad with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure.

-

Salt Formation: To isolate a stable solid, dissolve the residue in minimal ethanol and add HCl in dioxane (4M, 1.1 eq). Precipitate with diethyl ether to obtain the dihydrochloride salt .

-

Application Protocols: Drug Scaffold Assembly

Protocol A: Reductive Amination (Fragment Coupling)

This is the primary method for linking this scaffold to aldehyde-bearing cores (e.g., forming kinase inhibitors).

Mechanism & Rationale:

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH

Step-by-Step:

-

Imine Formation: In a dry vial, combine the aldehyde (1.0 eq) and this compound (1.1 eq) in DCE (1,2-Dichloroethane) or THF .

-

Activation: Add Glacial Acetic Acid (1–2 drops) to adjust pH to ~5. Stir for 30–60 minutes to ensure imine formation.

-

Reduction: Add NaBH(OAc)

(1.5 eq) in one portion. Stir at room temperature for 4–16 hours. -

Quench: Add saturated aqueous NaHCO

. Extract with DCM. -

Validation: The product should show a unique methylene signal in

H NMR (typically

Protocol B: Amide Coupling (Peptide/Peptidomimetic Synthesis)

Used when the pyridine ring is a "cap" on a peptide chain or a specific binder in a hydrophobic pocket.

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Carboxylic Acid Partner (1.0 eq), DMF. Procedure:

-

Dissolve the carboxylic acid and HATU in DMF. Stir for 5 mins to activate the acid (forming the O-At ester).

-

Add the this compound (free base or HCl salt).

-

If using the HCl salt, ensure DIPEA is added immediately to release the free amine.

-

Stir for 2 hours. The reaction is typically instantaneous due to the high nucleophilicity of the primary amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Hydrogenation | Catalyst Poisoning or Dimerization | Ensure ammonia is present in MeOH. Use fresh Raney Ni. If using Pd/C, acetic acid is often required instead of ammonia, but Raney Ni/NH |

| Incomplete Reductive Amination | Steric Hindrance of Aldehyde | The 4,6-dimethyl groups add bulk, but the amine is on a methylene linker, so it is usually accessible. If sluggish, heat to 40°C or use Ti(OiPr) |

| Product is Water Soluble | Pyridine Nitrogen Protonation | During workup, keep pH > 10 to ensure the pyridine is deprotonated (free base) for organic extraction. If highly polar, use n-Butanol or DCM/iPrOH (3:1) for extraction.[4] |

References

-

Synthesis via Hydrogenation: Preparation of 2-aminomethyl-4-methyl pyridine (Analogous protocol). PrepChem.

-

Reductive Amination Guidelines: Reductive Amination: General Reaction Conditions and Mechanism. Organic Chemistry Portal.

-

Kinase Inhibitor Scaffolds: Application of 4-Pyrimidine Methanamine (Structural Analog) in Medicinal Chemistry. BenchChem Application Notes.

-

Chemical Data: PubChem Compound Summary for this compound. National Library of Medicine.

-

Related EZH2 Inhibitor Chemistry: Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (Tazemetostat intermediate). Technical Disclosure Commons.

Sources

Preparation of copper(II) complexes with 4,6-dimethyl-2-picolylamine

Application Note: High-Yield Synthesis and Characterization of Copper(II) Complexes with 4,6-Dimethyl-2-picolylamine

Executive Summary

This application note details the optimized protocols for synthesizing copper(II) complexes utilizing the ligand 4,6-dimethyl-2-picolylamine (also known as 2-aminomethyl-4,6-dimethylpyridine, hereafter referred to as L ).

Unlike unsubstituted 2-picolylamine, the 4,6-dimethyl derivative introduces specific steric and electronic factors:

-

6-Methyl Steric Hindrance: Prevents the formation of perfectly planar geometries, often forcing a distorted square-pyramidal or tetrahedral coordination sphere.

-

4-Methyl Inductive Effect: Increases the basicity of the pyridine nitrogen, potentially strengthening the

-donor capability, provided steric repulsion is overcome.

This guide covers the preparation of two distinct complex classes: the neutral mono-ligand species [Cu(L)Cl

Chemical Context & Safety

Ligand Characteristics

-

System: Bidentate N,N-donor (Pyridine N + Amine N).

-

Key Feature: The methyl group at position 6 (ortho to N) creates a "steric wall," influencing the metal coordination geometry and preventing dimerization in certain contexts.

Critical Safety Protocols

-

Copper(II) Salts: Toxic by ingestion and inhalation. Work in a fume hood.

-

Perchlorate Salts: DANGER. Metal perchlorates with organic ligands are potentially explosive.

-

Rule: Never heat perchlorate complexes to dryness.

-

Rule: Prepare only in small quantities (<100 mg for initial characterization).

-

Alternative: Use Triflate (

) or Tetrafluoroborate (

-

Materials & Equipment

| Reagent | Grade | Role |

| 4,6-Dimethyl-2-picolylamine | >97% | Primary Ligand (L) |

| Copper(II) Chloride Dihydrate | ACS Reagent | Metal Source (Method A) |

| Copper(II) Perchlorate Hexahydrate | Reagent Grade | Metal Source (Method B) |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Diethyl Ether | Anhydrous | Precipitant |

| Acetonitrile (MeCN) | HPLC Grade | Recrystallization Solvent |

Experimental Protocols

Method A: Synthesis of the Mono-Ligand Neutral Complex [Cu(L)Cl ]

Target Geometry: Distorted Square Pyramidal / Tetrahedral

Rationale: The chloride ions act as inner-sphere ligands. The 1:1 stoichiometry is enforced by the solubility profile in methanol.

-

Preparation of Metal Solution:

-

Dissolve CuCl

·2H

-

-

Ligand Addition:

-

Dissolve 4,6-dimethyl-2-picolylamine (136.2 mg, 1.0 mmol) in 5 mL of methanol .

-

Critical Step: Add the ligand solution dropwise to the stirring copper solution over 5 minutes.

-

Observation: The color should shift to a deeper green or blue-green, indicating coordination.

-

-

Reaction:

-

Stir at room temperature for 30 minutes. If a precipitate forms immediately, continue stirring to ensure homogeneity.

-

-

Isolation:

-

If no precipitate forms, reduce volume to ~5 mL using a rotary evaporator (do not dry completely).

-

Layer diethyl ether (15 mL) carefully on top of the methanol solution. Cover and let stand at 4°C overnight.

-

-

Filtration:

-

Filter the resulting green crystals/powder.

-

Wash with cold ether (

). -

Dry under vacuum.

-

Method B: Synthesis of the Bis-Ligand Cationic Complex Cu(L)

Target Geometry: Distorted Octahedral / Square Planar (Jahn-Teller affected)

Rationale: Using a non-coordinating anion (perchlorate) allows two ligand molecules to chelate the copper center.

-

Preparation of Metal Solution:

-

Dissolve Cu(ClO

)

-

-

Ligand Addition (2:1 Ratio):

-

Dissolve 4,6-dimethyl-2-picolylamine (272.4 mg, 2.0 mmol) in 10 mL of Methanol .

-

Add slowly to the metal solution.

-

Observation: Solution typically turns a deep violet or royal blue (characteristic of [CuN

] chromophores).

-

-

Crystallization:

-

Stir for 1 hour.

-

Filter off any minor impurities.

-

Slow Evaporation: Allow the filtrate to stand at room temperature (covered with parafilm containing pinholes) for 2–3 days.

-

Alternative: Vapor diffusion of diethyl ether into the methanolic solution.

-

-

Collection:

-

Collect the blue/violet crystals.

-

Safety Warning: Do not grind these crystals vigorously.

-

Visualization of Workflow (DOT Diagram)

Caption: Logical workflow for the synthesis of Copper(II) picolylamine complexes, featuring a decision node for solubility management.

Characterization & Validation